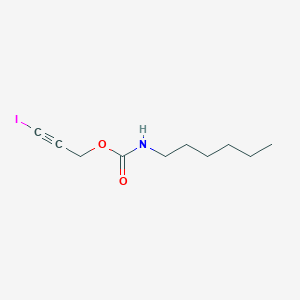
1-Cyclopentyl-3-(dimethylamino)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3-(dimethylamino)propan-1-one is an organic compound with the molecular formula C11H21NO It is characterized by a cyclopentyl ring attached to a propanone backbone, with a dimethylamino group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-3-(dimethylamino)propan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with 3-(dimethylamino)propan-1-one under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF).
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3-(dimethylamino)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopentyl-3-(dimethylamino)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(dimethylamino)propan-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to receptors or enzymes. The cyclopentyl ring provides structural rigidity, affecting the overall conformation and activity of the molecule.
Comparison with Similar Compounds
1-Cyclopentyl-3-(methylamino)propan-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.
1-Cyclopentyl-3-(ethylamino)propan-1-one: Contains an ethylamino group, leading to different chemical properties and reactivity.
Uniqueness: 1-Cyclopentyl-3-(dimethylamino)propan-1-one is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric effects
Properties
CAS No. |
53921-84-9 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-cyclopentyl-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C10H19NO/c1-11(2)8-7-10(12)9-5-3-4-6-9/h9H,3-8H2,1-2H3 |
InChI Key |
WBHRAYOBWPGXCT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


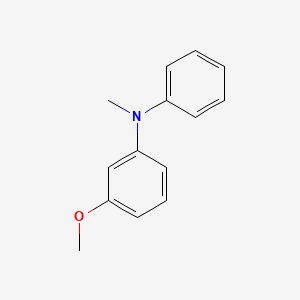
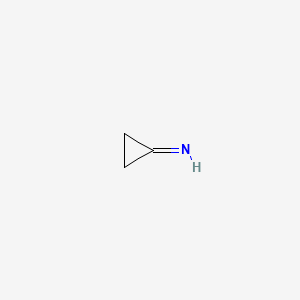
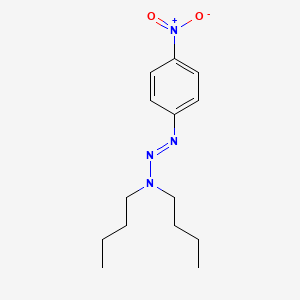

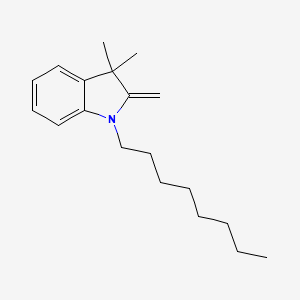
![1-Methyl-3H-benzo[E]indole-2-carbaldehyde](/img/structure/B14640292.png)
![2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14640301.png)
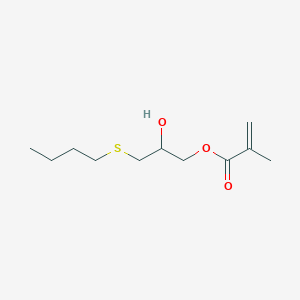

![Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14640317.png)
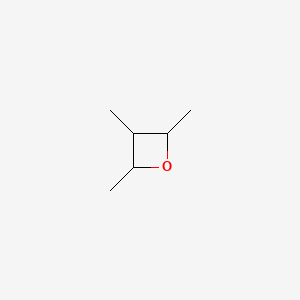
![2-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14640350.png)
